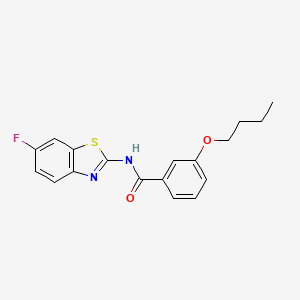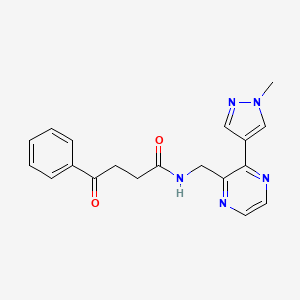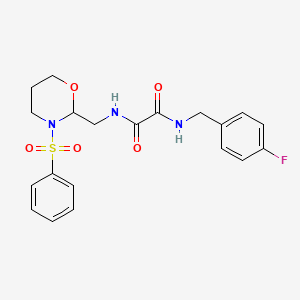![molecular formula C19H18Cl2N4O2 B2679554 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 338391-74-5](/img/structure/B2679554.png)
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine-containing compounds have been recognized for their diverse biological and therapeutic effects . They have exhibited remarkable antimicrobial, anti-inflammatory, and attention deficit hyperactivity disorder (ADHD) therapeutic effects . Furthermore, synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts .
Synthesis Analysis
The synthesis of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions are described . All compounds were successfully synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .
Molecular Structure Analysis
The chemical structures of novel synthesized morpholine-based compounds were assessed by 1 H, 13 C, 31 P nuclear magnetic resonance (NMR), and high‐resolution mass spectrometry (ESI-HRMS) .
Chemical Reactions Analysis
The relationship between the functional group variation and the biological activity of the evaluated compounds was discussed . Among the synthesized analogs, the most active one was 6f .
Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
Research has been conducted on the synthesis and crystal structures of compounds related to 1-(morpholinomethyl)-1H-indole-2,3-dione. For example, compounds including 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione 3-(N-ethylthiosemicarbazone) have been synthesized and their structures confirmed through various analyses, including X-ray single crystal diffraction analysis (Kaynak, Özbey, & Karalı, 2013).
Antituberculosis Activity
1H-indole-2,3-dione derivatives, including those with a morpholinomethyl group, have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Among these compounds, some exhibited significant inhibitory activity in the primary screen (Karalı et al., 2007).
Antimicrobial Evaluation
Indole-2,3-dione Mannich bases, which may include 1-(morpholinomethyl) derivatives, have been reported to possess antibacterial activities. Research indicates that these compounds could be efficient as inhibitors against metal corrosion, in addition to their potential antibacterial properties (Miao, 2014).
Biological Activity
Compounds like ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates have been synthesized and some evaluated for antimicrobial, tranquilizing, and anticonvulsant activities. These findings suggest the diverse biological potential of indole-2,3-dione derivatives including those with morpholinomethyl modifications (El-Gendy et al., 2008).
Antiviral Activity
Research into the primary antiviral activity of certain 5-nitro-indole-2,3-dione derivatives, which includes morpholinomethyl-modified compounds, revealed weak activity against specific pathogenic viruses. This indicates the potential of these compounds in antiviral research (Terzioğlu et al., 2005).
Hydrolysis Studies
Studies on the hydrolysis of isatin derivatives, including N-morpholinomethyl indol-2,3-dione, have been conducted to understand the effects of surfactants on the hydrolysis process. This research is crucial for insights into the chemical behavior of such compounds (Al-ayed et al., 2011).
Ultrasound Assisted Synthesis
Ultrasound-assisted synthesis has been used for the preparation of compounds including diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) derivatives. Such green chemistry approaches are significant for sustainable pharmaceutical synthesis (Tiwari et al., 2018).
Mecanismo De Acción
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The ADME properties of indole derivatives can vary widely depending on the specific compound . Without specific information on “1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, it’s difficult to provide a detailed outline of its pharmacokinetics.
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors
Safety and Hazards
Direcciones Futuras
The limitations with current antiepileptic drugs (AEDs) demands the necessity of the development of more selective and lower toxic AEDs in the field of medicinal chemistry . Many studies revealed that isatin is a privileged lead molecule for scheming potential bioactive agents, and their derivatives constitute an important class of heterocyclic compounds and are shown to possess a broad spectrum of bioactivity .
Propiedades
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2/c20-15-6-5-13(11-16(15)21)22-23-18-14-3-1-2-4-17(14)25(19(18)26)12-24-7-9-27-10-8-24/h1-6,11,26H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFZFYZLVWJBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2679473.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679477.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2679478.png)
![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)
![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)


![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2679494.png)